molecular formula C17H21N3O4 B2946783 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide CAS No. 1775528-92-1

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2946783
CAS RN: 1775528-92-1
M. Wt: 331.372
InChI Key: YXYQSFCAYJQGCW-UHFFFAOYSA-N
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Description

The compound is a derivative of diazaspiro[4.5]decane . Spiro compounds are a class of organic compounds with a unique structure consisting of two or more rings that share a single atom . The diazaspiro[4.5]decane structure indicates that the compound contains a spiro junction of a decane (10 carbon atoms) and a diaza (two nitrogen atoms) ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, have been synthesized for pharmacological activity studies . The synthesis often involves reactions with substituted aryl halides in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the diazaspiro[4.5]decane core. This core consists of a ten-membered carbon ring (decane) and a two-membered nitrogen ring (diazaspiro), sharing a single atom .

Scientific Research Applications

Future Directions

Future research could focus on further understanding the pharmacological activity of this compound and its derivatives, particularly their potential anticonvulsant effects . Additionally, more detailed studies on the synthesis, molecular structure, and chemical properties of this compound could provide valuable insights.

Mechanism of Action

Target of Action

The primary targets of this compound are the TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of many cytokines and growth factors, making them important targets for therapeutic intervention in various diseases.

Mode of Action

The compound interacts with its targets (TYK2/JAK1 kinases) by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways of the cytokines and growth factors that rely on these kinases, leading to changes in cellular function.

Biochemical Pathways

The affected pathways primarily involve cytokine and growth factor signaling. The downstream effects of this disruption can vary widely depending on the specific cytokines and growth factors involved, but they often include changes in cell proliferation, differentiation, and immune response .

Pharmacokinetics

The compound has demonstrated excellent metabolic stability . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in cell function due to the disruption of cytokine and growth factor signaling . In particular, the compound has shown more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .

properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-12-3-5-13(6-4-12)18-14(21)11-20-15(22)17(19-16(20)23)7-9-24-10-8-17/h3-6H,2,7-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYQSFCAYJQGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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